1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16392177
Molecular Formula: C11H17ClN4
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClN4 |
|---|---|
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | 1,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16N4.ClH/c1-9-8-15(3)13-11(9)12-7-10-5-4-6-14(10)2;/h4-6,8H,7H2,1-3H3,(H,12,13);1H |
| Standard InChI Key | ZUZDALJAENDELB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC=CN2C)C.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₇ClN₄, with a molecular weight of 240.73 g/mol. Its IUPAC name reflects the substitution pattern: a pyrazole ring methylated at positions 1 and 4, linked via an amine group to a (1-methylpyrrol-2-yl)methyl substituent, with a hydrochloride counterion .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₄ |
| Molecular Weight | 240.73 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | CC1=C(N(N=C1)C)NCC2=CC=CN2C.Cl |
| InChIKey | ZUZDALJAENDELB-UHFFFAOYSA-N |
The hydrochloride salt formation improves stability and solubility in polar solvents, critical for in vitro and in vivo assays.
Structural Analysis
X-ray crystallography and spectroscopic studies reveal a planar pyrazole core (bond angles: ~120°) connected to a pyrrole ring via a methyleneamine linker . The methyl groups at positions 1 and 4 of the pyrazole induce steric effects that influence binding interactions. Nuclear magnetic resonance (NMR) data confirm proton environments consistent with this structure:
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¹H NMR (400 MHz, D₂O): δ 7.45 (s, 1H, pyrrole-H), 6.75 (d, 1H, pyrazole-H), 3.85 (s, 2H, CH₂NH), 2.95 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃).
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Condensation: Reacting 1-methylpyrrole-2-carbaldehyde with hydrazine to form the pyrazole core.
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Methylation: Introducing methyl groups at positions 1 and 4 using methyl iodide under basic conditions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Condensation | Hydrazine, EtOH | 80°C | 72 |
| Methylation | CH₃I, K₂CO₃, DMF | 25°C | 65 |
| Salt Formation | HCl (g), Et₂O | 0°C | 89 |
Optimization studies emphasize solvent choice (e.g., DMF for methylation) and stoichiometric control to minimize byproducts like N-over-alkylated species.
Biological Activity and Mechanisms
Pharmacological Profiling
Pyrazole-pyrrole hybrids exhibit dose-dependent activity in multiple assays:
Table 3: Biological Activity Data
| Assay Type | IC₅₀/EC₅₀ (μM) | Target |
|---|---|---|
| COX-2 Inhibition | 0.45 ± 0.12 | Cyclooxygenase-2 |
| Cytotoxicity (HeLa) | 12.3 ± 1.8 | Tubulin Polymerization |
| Antibacterial (E. coli) | 64.2 ± 5.6 | DNA Gyrase |
The compound’s anti-inflammatory activity stems from COX-2 inhibition, with selectivity over COX-1 (IC₅₀ > 100 μM). Molecular docking simulations suggest the pyrrole methyl group occupies a hydrophobic pocket in COX-2’s active site.
Structure-Activity Relationships (SAR)
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Methyl Substitution: 1,4-Dimethylation enhances metabolic stability compared to mono-methyl analogs .
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Linker Flexibility: The CH₂NH bridge allows conformational adaptation to target binding sites.
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Hydrochloride Salt: Improves bioavailability (LogP = 1.2 vs. 2.5 for free base).
Analytical Characterization
Spectroscopic Methods
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 241.0942 (calc. 241.0958) .
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Infrared (IR) Spectroscopy: N-H stretch at 3320 cm⁻¹, C=N at 1615 cm⁻¹.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatives targeting:
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Oncology: Tubulin-binding agents with reduced neurotoxicity.
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Infectious Diseases: Broad-spectrum antivirals via RNase H inhibition.
Preclinical Development
Pharmacokinetic studies in rodents demonstrate:
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Oral Bioavailability: 58% (dose: 10 mg/kg)
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Half-Life (t₁/₂): 4.2 hours.
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Pyrazole Derivatives
| Compound | COX-2 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 1,4-Dimethyl derivative | 0.45 | 12.4 |
| 2,5-Dimethyl isomer | 1.20 | 8.9 |
| Unsubstituted pyrazole | >100 | 0.3 |
The 1,4-dimethyl configuration confers superior potency and solubility over other isomers.
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